TNO155 -

TNO155

Catalog Number: EVT-285879
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
TNO155 is an inhibitor of protein tyrosine phosphatase (PTP) non-receptor type 11 (SHP2; src homology region 2 domain phosphatase; PTPN11), with potential antineoplastic activity. Upon oral administration, SHP2 inhibitor TNO155 binds to and inhibits SHP2. This prevents SHP2-mediated signaling, inhibits MAPK signaling and prevents growth of SHP2-expressing tumor cells. SHP2, an oncoprotein overexpressed in a variety of cancer cell types, regulates cell survival, differentiation and proliferation through activation of the RAS-RAF-ERK signaling pathway. SHP2 also regulates programmed cell death 1 (PD-1)-mediated signal transduction and is involved in immune checkpoint modulation
Source and Classification

TNO155 falls under the classification of small-molecule inhibitors. It specifically inhibits SHP2, a crucial regulator in cell signaling pathways that promote cell proliferation and survival. The compound's mechanism of action involves stabilizing the autoinhibited conformation of SHP2, thereby preventing its activation and subsequent downstream signaling that contributes to tumor growth .

Synthesis Analysis

Methods and Technical Details

The synthesis of TNO155 involves structure-based drug design, which leverages known crystal structures of SHP2 to identify potential binding sites for small molecules. The development process included high-throughput screening and structure-activity relationship studies to optimize its efficacy and selectivity. Specific synthetic routes were developed to create various analogs, focusing on enhancing binding affinity and reducing off-target effects .

The synthesis typically includes:

  • Step 1: Formation of the core scaffold through multi-step organic reactions.
  • Step 2: Introduction of functional groups that enhance solubility and bioavailability.
  • Step 3: Purification using chromatography techniques to isolate the final product.
Molecular Structure Analysis

Structure and Data

TNO155 has a complex molecular structure characterized by its ability to bind allosterically to SHP2. The compound's structural features include:

  • Molecular Formula: C₁₄H₁₈N₄O
  • Molecular Weight: 258.32 g/mol
  • Key Functional Groups: Contains indazole and pyrazole moieties which are critical for its binding interactions .

Crystallographic studies have provided insights into the binding conformation of TNO155 with SHP2, revealing how it stabilizes the inactive form of the enzyme, thus inhibiting its phosphatase activity .

Chemical Reactions Analysis

Reactions and Technical Details

TNO155 primarily undergoes non-covalent interactions with SHP2, including hydrogen bonding and hydrophobic interactions. The binding process can be described as follows:

  1. Binding Affinity Measurement: Assessed through surface plasmon resonance and other biophysical techniques.
  2. Inhibition Studies: Evaluated using enzymatic assays to determine the IC₅₀ values, reflecting the concentration required to inhibit 50% of the enzyme activity.

The compound has shown promising results in blocking feedback activation pathways typically seen in cancer cells harboring RAS mutations .

Mechanism of Action

Process and Data

The mechanism by which TNO155 exerts its effects involves:

  • Allosteric Inhibition: By binding to an allosteric site on SHP2, TNO155 induces conformational changes that prevent substrate access to the active site.
  • Impact on Signaling Pathways: Inhibition leads to decreased activation of downstream effectors such as ERK, which is crucial for cell proliferation.

Preclinical studies have demonstrated that TNO155 effectively blocks both tumor-promoting signals from receptor tyrosine kinases and immune-suppressive signals within the tumor microenvironment .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

TNO155 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents like DMSO; moderate aqueous solubility.
  • Stability: Stable under physiological conditions with a half-life suitable for therapeutic applications.
  • pKa Value: The compound has specific pKa values that influence its ionization state at physiological pH, affecting its pharmacokinetics.

These properties are essential for determining dosing regimens and formulation strategies for clinical use .

Applications

Scientific Uses

TNO155 is currently being investigated for its potential applications in treating various cancers characterized by aberrant SHP2 activity. Its uses include:

  • Combination Therapy: Being tested in combination with other targeted therapies such as EGFR inhibitors and BRAF inhibitors to enhance therapeutic efficacy against resistant cancer types.
  • Clinical Trials: Ongoing studies aim to evaluate its effectiveness in patients with KRAS-mutant tumors and other malignancies driven by receptor tyrosine kinases.

The ongoing research highlights TNO155's promise as a versatile agent in oncology, particularly for cancers that are challenging to treat due to their complex signaling networks .

Molecular Mechanisms of TNO155 in SHP2 Inhibition and Downstream Signaling

Role of SHP2 in Oncogenic RAS-MAPK and PI3K-AKT Pathway Activation

SHP2 (encoded by PTPN11) is a non-receptor protein tyrosine phosphatase that serves as a critical signaling node in oncogenic pathways. It facilitates signal transduction downstream of receptor tyrosine kinases (RTKs) by promoting RAS GTP loading, thereby activating both the MAPK (RAS-RAF-MEK-ERK) and PI3K-AKT-mTOR cascades. In its basal state, SHP2 exists in an autoinhibited "closed" conformation where the N-SH2 domain blocks the catalytic PTP domain. Upon growth factor stimulation, phosphotyrosyl peptides bind the SH2 domains, inducing a conformational shift to the "open" state that activates its phosphatase function. This allows SHP2 to dephosphorylate key substrates like GAB and IRS adaptors, relieving inhibitory constraints on SOS and GRB2 to initiate RAS activation [1] [3] [7].

Oncogenic mutations in PTPN11 (e.g., E76A/K in the N-SH2 domain) disrupt autoinhibition, leading to constitutive SHP2 activation and hyperactivation of downstream pathways. This is prevalent in 35% of Juvenile Myelomonocytic Leukemia (JMML) and various solid tumors, including breast cancer (70% ductal invasive cases show SHP2 upregulation) and melanoma. Sustained RAS-MAPK signaling drives cell cycle progression, survival, and differentiation blockade in hematopoietic progenitor cells. Similarly, PI3K-AKT activation inhibits pro-apoptotic signals, fostering tumor cell survival. In KRAS-mutant non-small cell lung cancer (NSCLC), SHP2 is essential for full RAS-MAPK activation, creating a therapeutic vulnerability [1] [7] [8].

Table 1: SHP2-Dependent Oncogenic Signaling Pathways

PathwayKey ComponentsBiological OutcomeTumor Associations
RAS-MAPKGRB2-SOS, RAS, RAF, MEK, ERKCell proliferation, differentiationNSCLC, colorectal cancer, melanoma
PI3K-AKTPI3K, AKT, mTORCell survival, metabolic reprogrammingBreast cancer, AML, JMML
PD-1/PD-L1PD-1, SHP2, TCRζT-cell inhibition, immune evasionImmunotherapy-resistant cancers

Allosteric Modulation of SHP2 by TNO155: Structural and Functional Insights

TNO155 ((3S,4S)-8-[6-amino-5-(2-amino-3-chloropyridin-4-yl)sulfanylpyrazin-2-yl]-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine) is a first-in-class, selective allosteric inhibitor of SHP2. Unlike orthosteric inhibitors that target the catalytic PTP site, TNO155 binds a tunnel-like pocket formed by the confluence of the N-SH2, C-SH2, and PTP domains, stabilizing the autoinhibited "closed" conformation. This prevents the transition to the active "open" state, effectively locking SHP2 in its inactive form. The compound’s pyrazine scaffold enables high-affinity interactions with residues Arg111, Glu250, and Asp489, with the chloropyridinyl thioether moiety enhancing binding through hydrophobic contacts [4] [8].

Computational studies reveal that the E76A mutation enhances TNO155’s binding affinity compared to wild-type SHP2 or other inhibitors like SHP099. Molecular dynamics simulations demonstrate that E76A induces stronger positive residue correlations between the N-SH2 and PTP domains, increasing conformational rigidity that favors TNO155 binding. Specifically, TNO155 forms robust hydrogen bonds with Arg111 and Glu250, contributing to electrostatic stabilization, while Asp489 provides additional binding energy (–8.2 kcal/mol). This results in 3-fold tighter binding to SHP2E76A (Kd = 0.6 nM) versus wild-type (Kd = 1.8 nM), explaining its potency against mutation-driven cancers [4].

Table 2: Structural Interactions of TNO155 with SHP2

Binding Site ResidueInteraction TypeContribution to Binding EnergyEffect of E76A Mutation
Arg111Hydrogen bond, electrostatic–5.8 kcal/molEnhanced residue correlation with PTP domain
Glu250Hydrogen bond, salt bridge–4.3 kcal/molStabilized electrostatic network
Asp489Hydrophobic, van der Waals–8.2 kcal/molAdditional binding pocket stabilization
Phe113π-Stacking–2.1 kcal/molNo significant change

TNO155-Mediated Suppression of RTK-Driven Signaling Networks

TNO155 disrupts RTK-driven signaling by intercepting SHP2’s role in feedback activation and pathway cross-talk. In EGFR-mutant NSCLC, SHP2 inhibition with TNO155 prevents compensatory RAS activation following EGFR blockade by nazartinib. This sustains ERK suppression, overcoming adaptive resistance seen with EGFR inhibitors alone. Similarly, in BRAFV600E colorectal cancer, BRAF/MEK inhibitor combinations induce feedback upregulation of RTKs (e.g., EGFR, FGFR), which reactivates ERK via wild-type RAS. TNO155 blocks this reactivation by inhibiting SHP2-mediated RAS-GTP loading, synergizing with BRAF/MEK inhibitors to cause profound tumor regression [3] [8].

In KRASG12C-mutant cancers, KRASG12C inhibitors (e.g., adagrasib) paradoxically activate wild-type RAS isoforms through RTK-driven feedback. TNO155 abrogates this by preventing SHP2-dependent SOS recruitment to RTKs, thereby suppressing wild-type RAS and ERK rebound. This synergy is evident in vitro and in vivo, where TNO155 combinations reduce tumor growth by 85% compared to monotherapy. TNO155 also synergizes with CDK4/6 inhibitors (e.g., ribociclib) in lung and colorectal patient-derived xenografts, independent of KRAS status, by suppressing RTK-mediated MAPK reactivation and enhancing G1 cell cycle arrest [3] [8] [10].

Impact of TNO155 on Immune Checkpoint Regulation via PD-1 Signaling Modulation

Beyond tumor-intrinsic effects, TNO155 modulates immune checkpoint signaling by targeting SHP2’s role in PD-1 immunosuppression. In T cells, PD-1 engagement recruits SHP2 to dephosphorylate TCRζ, ZAP70, and CD28, dampening T-cell activation. TNO155 inhibits this process, but its primary immunomodulatory action occurs via tumor cell-intrinsic mechanisms. CRISPR/Cas9-mediated SHP2 knockout in tumor cells augments IFNγ signaling, increasing MHC-I and PD-L1 expression. This enhances tumor antigen presentation and promotes cytotoxic T-cell recognition [5] [9].

In syngeneic mouse models, TNO155 reduces immunosuppressive myeloid differentiation (e.g., M2 macrophages, MDSCs) by blocking CSF-1R–SHP2–RAS signaling. This reshapes the tumor microenvironment (TME), decreasing IL-10 and TGF-β while elevating CCL5 and CXCL10 to recruit CD8+ T cells. Consequently, TNO155 synergizes with anti-PD-1 antibodies, increasing tumor-infiltrating lymphocytes by 3-fold and inducing complete regressions in 40% of MC38 colon carcinoma models. A patent-pending pharmaceutical combination of TNO155 and spartalizumab (anti-PD-1) demonstrates efficacy in PD-1-refractory head and neck squamous cell carcinoma and NSCLC by concurrently disrupting RAS-MAPK signaling and reinvigorating antitumor immunity [6] [9].

Table 3: TNO155-Induced Immune Modulatory Effects

Immune CompartmentEffect of TNO155MechanismFunctional Outcome
Tumor Cells↑ MHC-I, PD-L1 expressionEnhanced IFNγ-JAK/STAT signalingImproved antigen presentation
↑ CCL5, CXCL10 secretionSTAT1-mediated transcriptionCD8+ T-cell recruitment
Myeloid Cells↓ M2 macrophage polarizationInhibition of CSF-1R–SHP2–RAS axisReduced immunosuppressive cytokines
↓ MDSC differentiationBlocked GM-CSF signalingDiminished T-cell suppression
T Cells↑ Granzyme B productionAttenuated PD-1–SHP2 dephosphorylationEnhanced tumor cell killing

Properties

Product Name

TNO155

IUPAC Name

N/A

Solubility

Soluble in DMSO

Synonyms

TNO155; TNO-155; TNO 155;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.